molecular formula C10H16N2O2 B3197629 Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate CAS No. 1006441-32-2

Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Cat. No.: B3197629
CAS No.: 1006441-32-2
M. Wt: 196.25 g/mol
InChI Key: CPACIVSDAKLBLZ-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis and Functional Materials

The pyrazole nucleus is a fundamental building block in the synthesis of complex organic molecules. Its aromatic nature and the presence of two nitrogen atoms allow for a wide range of chemical transformations, making it an invaluable synthon for constructing diverse molecular architectures. The versatility of the pyrazole ring is evident in its widespread application in various fields.

In the realm of medicinal chemistry , pyrazole derivatives are integral to a multitude of therapeutic agents. nih.gov The pyrazole moiety is a key pharmacophore in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties. nih.govjocpr.com Notable examples of commercially successful drugs incorporating the pyrazole scaffold underscore its importance in drug discovery and development.

Beyond pharmaceuticals, the pyrazole heterocycle plays a crucial role in the development of agrochemicals . Its derivatives have been successfully commercialized as herbicides, insecticides, and fungicides, contributing significantly to modern agriculture. sid.ir

Furthermore, in the field of materials science , the unique photophysical properties of pyrazole-containing compounds have been harnessed to create advanced functional materials. These materials find applications in areas such as organic light-emitting diodes (OLEDs) and as specialized polymers, highlighting the broad utility of the pyrazole core.

Overview of Substituted Pyrazole-4-carboxylates as Research Targets

Among the various classes of pyrazole derivatives, substituted pyrazole-4-carboxylates have attracted considerable interest from the scientific community. The presence of a carboxylate group at the 4-position of the pyrazole ring provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. chemicalbook.com These derivatives serve as versatile intermediates in the synthesis of more complex heterocyclic systems and are key components in the development of novel biologically active molecules. sid.ir

Research has demonstrated that substituted pyrazole-4-carboxylates possess a wide array of biological activities. For instance, certain derivatives have been investigated for their potential as antimicrobial and antitubercular agents. japsonline.com The ability to readily modify the substituents on the pyrazole ring allows for the fine-tuning of their pharmacological properties, making them attractive targets for drug discovery programs.

The general synthetic routes to pyrazole-4-carboxylic acid ethyl esters often involve multi-component reactions, for example, involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate, showcasing the accessibility of this class of compounds. sid.ir

Specific Research Focus on Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate and Analogs

Within the broader family of substituted pyrazole-4-carboxylates, this compound represents a specific molecule of interest. The presence of a sterically demanding tert-butyl group at the 3-position can significantly influence the compound's conformational preferences and its interactions with biological targets.

While extensive research specifically dedicated to this compound is not widely available in public literature, the study of its analogs provides valuable insights into the potential properties and applications of this compound. For instance, the synthesis and structural analysis of a closely related analog, Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, has been reported. nih.gov This analog was synthesized by the reaction of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with tert-butyl hydrazine (B178648) hydrochloride. nih.gov

The investigation of such analogs, which often involves exploring their biological activities, is a common strategy in medicinal chemistry to understand structure-activity relationships. nih.gov Research into pyrazole analogs has explored their potential as anti-inflammatory agents and inhibitors of various enzymes. The structural features of this compound make it and its analogs interesting candidates for further investigation in the quest for novel bioactive compounds.

Below is a data table of some pyrazole carboxylate derivatives and their reported biological activities:

Compound NameSubstituentsReported Biological Activity
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates5-amino, 3-methylthioAnalgesic, Anti-inflammatory
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineVarious aryl and trifluoromethyl groupsAnti-inflammatory
Pyrazole-4-carboxamide derivativesCarboxamide at position 4Antimicrobial, Antifungal, Antitubercular

Properties

IUPAC Name

ethyl 5-tert-butyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-11-12-8(7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACIVSDAKLBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Tert Butyl 1h Pyrazole 4 Carboxylate

Classical Approaches to Pyrazole (B372694) Ring Formation

Classical methods for pyrazole synthesis have been well-established for over a century and remain widely used due to their reliability and simplicity. These approaches primarily involve the formation of the pyrazole ring through cyclocondensation and cycloaddition reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental strategy for synthesizing pyrazole rings, involving the reaction of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. mdpi.comnih.gov This approach offers a direct and efficient route to a wide array of substituted pyrazoles.

The Knorr pyrazole synthesis, first reported in 1883, is the most classic and common method for pyrazole formation. nih.govmdpi.combeilstein-journals.org It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.govbeilstein-journals.org The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

While this method is straightforward, a significant challenge lies in controlling the regioselectivity when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, often resulting in a mixture of regioisomers. mdpi.comnih.gov For the synthesis of Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, a suitable 1,3-dicarbonyl equivalent bearing a tert-butyl group and an ethoxycarbonyl group would be reacted with hydrazine.

Reactant 1Reactant 2ProductKey Features
1,3-Dicarbonyl Compound (or equivalent)Hydrazine DerivativePolysubstituted PyrazoleClassic, straightforward method. mdpi.com Potential for regioisomeric mixtures. mdpi.comnih.gov

A widely employed variation of the Knorr synthesis involves the use of β-ketoesters as the 1,3-dicarbonyl component. nih.govresearchgate.net This method is particularly relevant for the synthesis of pyrazole-4-carboxylates. The reaction of a β-ketoester with a hydrazine derivative can lead to the formation of pyrazolones, which can be further modified, or directly to the desired pyrazole ester. nih.gov

For the specific synthesis of this compound, a β-ketoester such as ethyl 4,4-dimethyl-3-oxopentanoate would be condensed with hydrazine. The reaction conditions can be optimized to favor the formation of the desired 3-tert-butyl regioisomer. The use of different catalysts and solvents can influence the reaction rate and selectivity. sid.ir

Reactant 1Reactant 2ProductKey Features
β-KetoesterHydrazine DerivativePyrazole-4-carboxylate or PyrazoloneEfficient route to pyrazole esters. nih.gov Regioselectivity can be a challenge. nih.gov

Multicomponent reactions (MCRs) offer significant advantages over traditional stepwise syntheses by combining three or more reactants in a single pot to form a complex product, thereby increasing efficiency and atom economy. nih.govnih.gov Several MCRs have been developed for the synthesis of pyrazoles. rsc.org

One such strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. nih.gov For instance, a ketone can be acylated in the presence of a Lewis acid catalyst to form a 1,3-diketone, which then undergoes cyclization with hydrazine. nih.gov Another approach involves a four-component reaction of an aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate (B1144303) to produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov While not directly yielding this compound, these MCRs highlight the versatility of this approach in constructing diverse pyrazole-containing scaffolds. nih.govnih.gov

ReactantsProductKey Features
Aldehyde, Active Methylene (B1212753) Compound, Hydrazine, etc.Highly Substituted PyrazoleHigh efficiency, atom economy, and operational simplicity. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazole rings. acs.orgacs.org This method involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile, such as an alkyne or an alkene. acs.orgiiardjournals.org This approach offers a high degree of regiocontrol and is often used to synthesize pyrazoles that are difficult to access through condensation methods.

For the synthesis of this compound, a diazo compound could be reacted with an alkyne bearing either a tert-butyl or an ethoxycarbonyl group. A convenient one-pot procedure for preparing pyrazoles via 1,3-dipolar cycloaddition involves the in-situ generation of diazo compounds from stable tosylhydrazone derivatives. acs.org This circumvents the need to handle potentially hazardous diazo compounds directly. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne. acs.org

Reactant 1 (1,3-Dipole)Reactant 2 (Dipolarophile)ProductKey Features
Diazo CompoundAlkyne or AlkenePyrazole or PyrazolineHigh regioselectivity. acs.org Milder reaction conditions. acs.org

Modern and Advanced Synthetic Strategies

While classical methods remain prevalent, modern synthetic chemistry has introduced more advanced and efficient strategies for pyrazole synthesis. These methods often employ novel catalysts and reaction conditions to improve yields, selectivity, and environmental friendliness.

Modern approaches include transition-metal-catalyzed reactions, such as palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to pyrazole derivatives. organic-chemistry.org Furthermore, visible light photoredox catalysis has been utilized for the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under mild conditions. organic-chemistry.org These advanced strategies offer greater control over the reaction outcome and allow for the synthesis of previously inaccessible pyrazole structures. While specific examples for the direct synthesis of this compound using these modern methods are not extensively detailed in the provided context, the principles can be applied by selecting appropriate starting materials.

StrategyKey Features
Transition-Metal CatalysisHigh efficiency and selectivity. organic-chemistry.org
Photoredox CatalysisMild reaction conditions, use of visible light as a sustainable energy source. organic-chemistry.org
Microwave-Assisted SynthesisAccelerated reaction rates and often improved yields. mdpi.com

Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrazole ring, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org This approach offers an atom-economical pathway to complex pyrazole derivatives. The inherent electronic properties and the presence of nitrogen atoms in the pyrazole ring play a crucial role in directing the regioselectivity of these reactions. researchgate.net

The N2 nitrogen, with its Lewis basic character, often acts as an endogenous directing group, guiding the metal catalyst to functionalize the adjacent C5 position. researchgate.net Conversely, the C4 position is the most nucleophilic carbon, making it susceptible to electrophilic aromatic substitution. researchgate.net To achieve substitution at the C3 position, as required for the target molecule, specific strategies must be employed, such as using an external directing group or starting with a pyrazole core where other positions are blocked.

While direct C-H tert-butylation at the C3 position is challenging, related C-H functionalization reactions, such as arylation, alkenylation, and alkynylation, have been extensively studied. researchgate.net These reactions typically employ palladium, rhodium, or copper catalysts. For instance, the palladium-catalyzed direct arylation of N-substituted pyrazoles with aryl halides predominantly occurs at the C5 position. Achieving C3 functionalization often requires the installation of a removable directing group on the N1 nitrogen.

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization on the Pyrazole Core

Catalyst/Metal Reaction Type Position Functionalized Directing Group Reference
Palladium (Pd) Arylation C5 N2 atom (endogenous) researchgate.net
Rhodium (Rh) Alkenylation C5 N-pyridyl group (N1) researchgate.net
Copper (Cu) Amination C5 N/A rsc.org
Palladium (Pd) Arylation C4 N/A (electrophilic substitution) researchgate.net

This table illustrates general regiochemical trends in pyrazole C-H functionalization, which inform the strategies needed to synthesize specific isomers like the 3-substituted target compound.

Flow Chemistry Protocols for Pyrazole Carboxylate Synthesis

Flow chemistry has garnered significant attention for the synthesis of heterocyclic compounds, including pyrazole carboxylates, due to its advantages in safety, scalability, and reaction control. nih.gov Continuous-flow reactors allow for precise management of temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. nih.gov

The synthesis of pyrazole-4-carboxylate derivatives has been successfully adapted to flow chemistry setups. nih.gov One common approach involves the reaction of a β-ketoester intermediate with a hydrazine derivative. nih.gov In a typical flow process, streams of the reactants are pumped and mixed in a microreactor, which is heated to the desired temperature. The short residence time within the heated zone minimizes the formation of degradation byproducts. nih.gov This methodology is particularly advantageous when dealing with hazardous or unstable intermediates, such as diazo compounds, which can be generated and consumed in situ, mitigating safety risks. nih.gov

Table 2: Representative Flow Chemistry Synthesis of Pyrazole-4-carboxylates

Reactants Reactor Type Residence Time Temperature Yield Reference
Vinylidene keto esters + Hydrazines Microreactor Not specified Not specified 62-82% nih.gov
Terminal alkynes + Trimethylsilyldiazomethane Microreactor 16 min (for diazomethane (B1218177) generation) Not specified 65% (for diazomethane) nih.gov
Hydrazones + Vilsmeier Reagent Not specified Not specified Not specified Not specified nih.gov

This table provides examples of pyrazole carboxylate synthesis using continuous flow technology, highlighting the efficiency and conditions of these modern protocols.

Regioselective Synthesis and Control of Isomer Formation

The regioselective synthesis of 3,5-disubstituted pyrazoles is a classic challenge in heterocyclic chemistry. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two constitutional isomers. For the synthesis of this compound, a key precursor would be a 1,3-dicarbonyl equivalent bearing a tert-butyl group. The regiochemical outcome is governed by the relative reactivity of the two carbonyl groups toward initial condensation with the hydrazine.

A common strategy involves the condensation of ethyl 4,4-dimethyl-3-oxopentanoate with hydrazine. Typically, the less sterically hindered carbonyl group reacts preferentially with one of the amino groups of hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The careful selection of reaction conditions, such as pH and solvent, can influence this selectivity.

Alternative methods for achieving high regioselectivity include:

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with a suitably substituted alkyne can provide a direct route to the pyrazole core. The regioselectivity of this cycloaddition is controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. rsc.org

Stepwise Condensation: A stepwise approach, where an enaminone is first formed from a β-ketoester and then reacted with hydrazine, can offer better regiochemical control. mdpi.com For instance, reacting ethyl 4,4-dimethyl-3-oxopentanoate with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield an enaminone intermediate, which upon reaction with hydrazine, can lead to the desired 3-tert-butyl isomer.

Research has demonstrated that controlling reaction conditions or using specific reagents can switch the regioselectivity. For example, in the synthesis of N-carbonylvinylated pyrazoles, the absence of a silver carbonate catalyst leads to the thermodynamically stable (E)-isomer, whereas its presence favors the formation of the (Z)-isomer. nih.gov

Table 3: Methods for Regiocontrolled Pyrazole Synthesis

Method Key Reactants Controlling Factor Typical Outcome Reference
Knorr-type Condensation Unsymmetrical 1,3-dicarbonyl + Hydrazine Steric hindrance, pH Mixture of isomers, can be optimized nih.gov
1,3-Dipolar Cycloaddition Tosylhydrazones + Nitroalkenes Electronic/steric effects of substituents High regioselectivity for 3,4-diaryl pyrazoles rsc.org
Enaminone Intermediate Diethyl [(dimethylamino)methylene]malonate + Arylhydrazines Stepwise reaction pathway Regioselective formation of 5-hydroxy-1H-pyrazoles mdpi.com
Aza-Michael Addition Pyrazoles + Conjugated carbonyl alkynes Catalyst (e.g., Ag2CO3) Switchable E/Z stereoselectivity nih.gov

This table compares different synthetic strategies for achieving regioselectivity in the formation of the pyrazole ring.

Stereoselective Synthetic Pathways for Pyrazole Derivatives

While this compound itself is an achiral molecule, the pyrazole scaffold is frequently incorporated into chiral molecules of medicinal importance. Therefore, the development of stereoselective synthetic pathways to access enantiomerically enriched pyrazole derivatives is a significant area of research.

Stereoselectivity can be introduced in several ways:

Using Chiral Starting Materials: Incorporating a chiral auxiliary or a chiral starting material into the synthesis can direct the formation of a specific stereoisomer.

Asymmetric Catalysis: A chiral catalyst can be used to control the stereochemical outcome of a reaction that forms or functionalizes the pyrazole ring. For example, a chiral Lewis acid could catalyze a [3+2] cycloaddition reaction to produce a pyrazoline with high enantioselectivity, which can then be oxidized to the pyrazole.

Resolution: A racemic mixture of a chiral pyrazole derivative can be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

Recent studies have explored the regio- and stereoselective aza-Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov These reactions have been shown to produce (E)- or (Z)-N-carbonylvinylated pyrazoles with high selectivity, depending on the presence or absence of a silver carbonate catalyst. nih.gov While this example relates to geometric isomers rather than enantiomers, it demonstrates the principle of achieving high stereocontrol in the functionalization of the pyrazole nitrogen. The development of enantioselective C-H functionalization methods for the pyrazole core remains an active field of investigation.

Chemical Transformations and Reactivity Profiles of Ethyl 3 Tert Butyl 1h Pyrazole 4 Carboxylate

Functional Group Interconversions of the Carboxylate Moiety

The ethyl carboxylate group at the C4 position of the pyrazole (B372694) ring is a primary site for functionalization, allowing for its conversion into other important chemical entities such as carboxylic acids and amides.

Ester Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester of 3-(tert-butyl)-1H-pyrazole-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, similar pyrazole esters have been successfully hydrolyzed using aqueous sodium hydroxide (B78521) in methanol, followed by reflux. nih.gov This saponification reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid.

The resulting 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid is a key intermediate that can be further derivatized. For example, it can undergo amidation reactions to form various carboxamides, expanding the range of accessible compounds. nih.gov

Table 1: Conditions for Ester Hydrolysis of Pyrazole-4-carboxylates

Starting Material Reagents Conditions Product Reference

Amide Formation

The synthesis of pyrazole-4-carboxamides from Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate can be achieved through a two-step process involving initial hydrolysis to the carboxylic acid, followed by coupling with a desired amine. Standard peptide coupling reagents are effective for this transformation. For example, 3-(tert-butyl)-1H-pyrazole-4-carboxylic acid can be activated with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of a base and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The activated carboxylic acid then reacts with a primary or secondary amine to form the corresponding amide.

This method provides a versatile route to a wide range of N-substituted 3-(tert-butyl)-1H-pyrazole-4-carboxamides, which are prevalent motifs in agrochemicals and pharmaceuticals. nih.gov The choice of amine dictates the final structure of the amide, allowing for systematic modification of the compound's properties.

Table 2: Representative Conditions for Amide Formation

Carboxylic Acid Amine Coupling Reagents Product Reference

Pyrazole Ring Functionalization and Derivatization

The pyrazole ring itself is a platform for various functionalization reactions, including electrophilic substitution, modern C-H activation techniques, and substitution at the ring nitrogen atom.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions such as halogenation. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents. The C5 position of this compound is the most likely site for electrophilic attack, as it is activated by the adjacent N1 nitrogen and less sterically hindered than the positions occupied by the tert-butyl and ester groups.

For instance, related pyrazole carboxylates have been successfully halogenated. researchgate.net Bromination, a common electrophilic substitution, can be carried out using various brominating agents. The introduction of a halogen atom onto the pyrazole ring provides a synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which can be used to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.netarkat-usa.org

C–H Activation and Direct Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. The pyrazole ring is an excellent substrate for such transformations. nih.govsioc-journal.cn Palladium-catalyzed C-H activation has been successfully applied to pyrazole derivatives. nih.gov

Specifically, for pyrazoles bearing an electron-withdrawing group at the C4 position, such as the ethyl carboxylate in the title compound, the C-H bond at the adjacent C5 position becomes more acidic and activated towards functionalization. researchgate.net This allows for regioselective palladium-catalyzed reactions like allylation and benzylation at the C5 position. researchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)2, and proceed without the need for a directing group on the pyrazole nitrogen. The presence of the C4-ester group effectively prevents undesired N-alkylation side reactions by reducing the Lewis basicity of the ring nitrogens. researchgate.net

Table 3: C-H Functionalization of Pyrazoles with C4-Electron-Withdrawing Groups

Pyrazole Substrate Reaction Partner Catalyst Product Key Finding Reference

N-Substitution Reactions at the Pyrazole Nitrogen

The N1 nitrogen of the pyrazole ring possesses a reactive proton that can be readily substituted through various N-functionalization reactions. N-alkylation and N-arylation are common transformations that introduce alkyl or aryl groups, respectively, onto the pyrazole core.

N-alkylation is typically performed by treating the pyrazole with an alkyl halide in the presence of a base, such as cesium carbonate. beilstein-journals.org This reaction follows an SN2 mechanism where the deprotonated pyrazole nitrogen acts as a nucleophile. Another important N-substitution is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is achieved by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often catalyzed by DMAP. arkat-usa.orgchemicalbook.com The Boc group can protect the nitrogen during subsequent reactions and can be easily removed under acidic conditions. arkat-usa.org N-acylation, the introduction of an acyl group, is another key transformation, which can be achieved through oxidative amidation of an aldehyde with the pyrazole. mdpi.com

These N-substitution reactions are crucial for modulating the biological and physical properties of the resulting pyrazole derivatives and for enabling further synthetic manipulations.

Table 4: Examples of N-Substitution Reactions on Pyrazoles

Pyrazole Substrate Reagent Conditions Product Type Reference
1H-pyrazoles Organohalides, Cs₂CO₃ Nucleophilic substitution N-alkylated/arylated pyrazoles beilstein-journals.org
1H-pyrazole Di-tert-butyl dicarbonate, DMAP Acetonitrile, room temp. N-Boc protected pyrazole arkat-usa.orgchemicalbook.com

Rearrangement Reactions Involving the Pyrazole Core

The pyrazole core is susceptible to various rearrangement reactions, primarily induced by thermal or photochemical energy. These transformations can lead to the formation of isomeric pyrazoles or other heterocyclic systems, such as imidazoles. While specific studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from the established behavior of other substituted pyrazoles.

Thermal Rearrangements: Thermal rearrangements of pyrazoles, particularly 3H-pyrazoles, often proceed through cdnsciencepub.comacs.org-sigmatropic shifts, leading to the migration of a substituent from one nitrogen atom to a carbon atom or the other nitrogen atom. cdnsciencepub.comacs.org For an NH-pyrazole like this compound, tautomerization to its 3H- or 4H-pyrazole forms could precede such rearrangements, although this is generally less common for 1H-pyrazoles which are aromatic and more stable. High temperatures can also induce more complex rearrangements or decompositions. cdnsciencepub.com In some cases, thermal treatment of fused pyrazole systems, like v-triazolo[1,5-a]pyridines, can induce ring-opening and re-cyclization to form substituted pyrazoles. rsc.org Another studied thermal process involves the rearrangement of bicyclic or fused pyrazole systems, which can result in ring contraction to yield spirocyclic pyrazoles via a [1s, 5s] sigmatropic shift. nih.gov

Photochemical Rearrangements: Photochemical stimulation of the pyrazole ring can induce a variety of transformations. researchgate.net One of the most studied photochemical reactions is the rearrangement of pyrazoles to imidazoles. nih.govacs.org This transformation is thought to proceed through high-energy intermediates. Theoretical studies on model compounds like 1,3,5-trimethylpyrazole (B15565) suggest that the reaction may proceed through several pathways, including a conical intersection mechanism, which provides a low-energy path from the excited state of the pyrazole to the ground state of the imidazole (B134444) product. nih.govacs.org Other photochemical reactions observed for 3H-pyrazoles include electrocyclic ring closure or cleavage to form vinyl diazo compounds. cdnsciencepub.com For terarylenes containing a pyrazole fragment, UV irradiation has been shown to induce contraction of an adjacent pyranone ring rather than a 6π-electrocyclization of the hexatriene system involving the pyrazole. nih.gov

The specific substituents on this compound, namely the bulky tert-butyl group at the C3 position and the electron-withdrawing ethyl carboxylate group at C4, would be expected to influence the course and feasibility of these rearrangements. The steric bulk of the tert-butyl group might hinder certain rearrangement pathways, while the electronic nature of both substituents would affect the stability of any intermediates or transition states.

Table 1: Overview of Potential Rearrangement Reactions for the Pyrazole Core

Reaction TypeConditionsGeneral OutcomePotential Influence of Substituents on this compound
Thermal cdnsciencepub.comacs.org-Sigmatropic Shift High TemperatureMigration of substituents, formation of isomeric pyrazoles (e.g., 4H-pyrazoles). cdnsciencepub.comacs.orgThe tert-butyl group's bulk may influence migratory aptitude and regioselectivity.
Photochemical Isomerization UV IrradiationConversion of the pyrazole ring to an imidazole ring. nih.govacs.orgElectronic effects of substituents could alter the photostability and the quantum yield of the rearrangement.
Photochemical Ring Contraction/Opening UV IrradiationFormation of highly reactive intermediates like vinyl diazo compounds or cyclopropenes. cdnsciencepub.comThe stability of potential diazo or carbene intermediates would be influenced by the tert-butyl and carboxylate groups.
Fused Ring Rearrangement ThermalRing-opening and recyclization to form different pyrazole isomers. rsc.orgNot directly applicable, but illustrates the pyrazole core's capacity for skeletal reorganization.

Ring Fragmentation Studies

Ring fragmentation studies, typically conducted using mass spectrometry, provide valuable insights into the stability and bonding of heterocyclic compounds. The fragmentation pattern of pyrazoles upon electron impact is characterized by several key pathways, primarily involving the cleavage of the relatively weak N-N bond. rsc.org

For the parent pyrazole molecule, fragmentation often involves the initial loss of a hydrogen atom followed by the expulsion of two molecules of hydrogen cyanide (HCN) or the loss of N₂ followed by fragmentation of the resulting cyclopropenyl cation. The specific fragmentation pattern for a substituted pyrazole like this compound will be significantly directed by its substituents.

Key fragmentation pathways anticipated for this compound would include:

Loss of the tert-butyl group: A prominent fragmentation pathway would be the cleavage of the C3-tert-butyl bond, leading to the formation of a stable tert-butyl cation ([M-57]⁺).

Fragmentation of the ester group: The ethyl carboxylate group at C4 can undergo characteristic fragmentations, such as the loss of an ethoxy radical (-OC₂H₅, [M-45]⁺) or ethylene (B1197577) (-C₂H₄, [M-28]⁺) via a McLafferty-type rearrangement.

Cleavage of the pyrazole ring: Following or preceding substituent fragmentation, the pyrazole ring itself can fragment. This often involves the scission of the N-N bond and subsequent loss of molecular nitrogen (N₂). researchgate.net Other common ring fragmentations include the loss of HCN. researchgate.net In some cases, complex fragmentation-rearrangement pathways can occur, leading to ions such as the cyclopropenyl cation after the loss of nitrogen atoms. researchgate.net

Table 2: Predicted Key Mass Spectrometric Fragments of this compound

Fragmentation ProcessLost Neutral FragmentPredicted m/z of Fragment Ion
Loss of Ethylene C₂H₄M - 28
Loss of Ethoxy Radical •OC₂H₅M - 45
Loss of tert-Butyl Group C₄H₉•M - 57
Ring Cleavage N₂M - 28
Ring Cleavage HCNM - 27

Mechanistic Investigations of Key Transformations

Reaction Mechanism Elucidation

Understanding the reaction mechanisms underlying the transformations of pyrazoles is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic studies often combine experimental evidence with computational modeling.

The photochemical rearrangement of pyrazoles to imidazoles has been a subject of detailed mechanistic investigation. researchgate.net Early proposals involved intermediates such as azirines or diazabicyclopentenes. However, more recent high-level ab initio calculations suggest that the reaction proceeds through a "conical intersection" on the potential energy surface. nih.govacs.org This model proposes that upon photoexcitation, the pyrazole molecule moves from the Franck-Condon region to a point where the excited state and ground state potential energy surfaces intersect. This allows for a very efficient, radiationless transition to the ground state of the imidazole isomer. nih.gov Alternative pathways, such as those involving diazo intermediates formed by ring opening, have also been considered, especially in cases where nitrogen loss is a competing reaction. researchgate.net

For thermal rearrangements, mechanisms often involve pericyclic reactions. The cdnsciencepub.comacs.org-sigmatropic shifts observed in 3H-pyrazoles are concerted processes governed by orbital symmetry rules. cdnsciencepub.com In other cases, such as the thermal conversion of v-triazolo[1,5-a]pyridine derivatives to pyrazoles, the proposed mechanism involves an initial electrocyclic ring opening of the triazole ring to form a diazo intermediate, followed by intramolecular cyclization and rearrangement to yield the final pyrazole product. rsc.org

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.gov The mechanism of this reaction is well-established and proceeds via initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Influence of Substituents on Reaction Pathways and Regioselectivity

The nature and position of substituents on the pyrazole ring exert a profound influence on its reactivity, dictating both the reaction pathway and the regioselectivity of the transformation. The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) and their steric bulk are the primary factors.

In this compound, the ring is decorated with two distinct groups:

The tert-butyl group at C3: This is a bulky, electron-donating group (EDG) through induction. It increases the electron density of the pyrazole ring, potentially making it more susceptible to electrophilic attack. Its steric hindrance can block or slow down reactions at the adjacent C4 and N2 positions.

The ethyl carboxylate group at C4: This is an electron-withdrawing group (EWG) through both induction and resonance. It decreases the electron density of the pyrazole ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack.

The combined effect of these two substituents creates a specific electronic and steric environment. For instance, in an electrophilic substitution reaction, the activating effect of the tert-butyl group and the deactivating effect of the carboxylate group would compete. The C5 position is often the most reactive site for electrophilic attack in pyrazoles, and the EDG at C3 would further favor this, while the EWG at C4 would disfavor it.

In rearrangement reactions, substituents play a critical role in stabilizing or destabilizing intermediates and transition states. During thermal cdnsciencepub.comacs.org-sigmatropic rearrangements of 3H-pyrazoles, the migratory aptitude of different groups can vary significantly. cdnsciencepub.comacs.org In photochemical rearrangements, electron-withdrawing substituents have been observed to favor certain reaction pathways over others. cdnsciencepub.com For example, the presence of an electron-withdrawing aryl substituent was found to favor the formation of the 1,5-dimethyl isomer over the 1,3-dimethyl isomer in the thermal rearrangement of certain 3H-pyrazoles, indicating a subtle electronic influence on the equilibrium of the products. cdnsciencepub.com The regioselectivity of pyrazole synthesis itself is also heavily dependent on the substituents of the precursor molecules. nih.gov

Table 3: Predicted Influence of Substituents on the Reactivity of this compound

Reaction TypeInfluence of 3-(tert-butyl) Group (EDG)Influence of 4-(ethyl carboxylate) Group (EWG)Predicted Outcome
Electrophilic Aromatic Substitution Activating, directs to C5. Steric hindrance at N2/C4.Deactivating, directs away from C3/C5.Reaction likely favored at C5, but overall reactivity is reduced compared to an unsubstituted pyrazole.
Nucleophilic Aromatic Substitution Deactivating.Activating.May enable nucleophilic attack, particularly if a leaving group is present.
Thermal Rearrangement May influence migratory aptitude and sterically hinder certain pathways.Electronically influences the stability of transition states. cdnsciencepub.comacs.orgThe reaction pathway would be a balance of steric and electronic effects.
Photochemical Rearrangement May sterically influence the geometry of intermediates or conical intersections.Can alter the energy of excited states and influence reaction quantum yields. cdnsciencepub.comThe outcome and efficiency of photoisomerization would be modulated.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR Analysis of Proton Environments

A ¹H NMR spectrum of Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate would be expected to show distinct signals corresponding to each unique proton environment. The expected signals would include:

A singlet for the nine equivalent protons of the tert-butyl group.

A quartet and a triplet for the ethyl ester group protons (-OCH₂CH₃), indicative of their coupling.

A singlet for the proton attached to the pyrazole (B372694) ring (C5-H).

A broad singlet for the N-H proton of the pyrazole ring, the chemical shift of which could vary depending on solvent and concentration.

The integration of these signals would correspond to the number of protons in each environment, and their chemical shifts would provide clues about their electronic surroundings.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This would allow for the complete mapping of the carbon skeleton. Key expected signals would include:

Signals for the two carbons of the ethyl group.

Signals for the quaternary and methyl carbons of the tert-butyl group.

Signals for the three distinct carbon atoms of the pyrazole ring.

A signal for the carbonyl carbon of the ester group, typically found in the downfield region of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the relationship between the methylene (B1212753) and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the tert-butyl and ethyl carboxylate groups on the pyrazole ring by showing correlations between the protons of these groups and the carbons of the heterocyclic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups. Key vibrational modes would include:

A broad N-H stretching band for the pyrazole ring.

C-H stretching vibrations for the alkyl groups (tert-butyl and ethyl).

A strong C=O stretching band for the ester carbonyl group.

C-O stretching bands associated with the ester linkage.

C=C and C=N stretching vibrations within the pyrazole ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum could be particularly useful for observing the vibrations of the pyrazole ring and the C-C backbone of the alkyl substituents.

Without access to the actual spectral data, the tables and detailed research findings for this compound cannot be generated.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through controlled fragmentation. For this compound (C₁₀H₁₆N₂O₂), with a molecular weight of 196.25 g/mol , mass spectral analysis provides confirmation of its elemental composition and insights into the stability of its constituent functional groups.

The fragmentation of this compound under electron ionization (EI) is predicted to follow logical pathways dictated by the stability of the resulting ions. Key fragmentation patterns for pyrazoles often involve the initial loss of substituents or cleavage of the heterocyclic ring. A prominent feature in the mass spectrum of molecules containing a tert-butyl group is the facile loss of a stable tert-butyl cation ((CH₃)₃C⁺) or the neutral isobutylene (B52900) molecule (C₄H₈), resulting in a significant fragment ion.

Common fragmentation pathways for pyrazole rings can include the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions. For the title compound, the following fragmentation patterns are anticipated:

Loss of the tert-butyl group: A primary fragmentation would be the cleavage of the bond between the pyrazole ring and the tert-butyl group, leading to a prominent peak corresponding to the [M - C₄H₉]⁺ ion.

Loss of the ethyl group: Fragmentation of the ester moiety can occur via the loss of an ethyl radical (•C₂H₅), resulting in an [M - 29]⁺ peak.

Loss of ethylene (B1197577) from the ester: A common rearrangement for ethyl esters is the McLafferty rearrangement, which would involve the loss of a neutral ethylene molecule (C₂H₄), leading to an [M - 28]⁺• radical cation.

Cleavage of the pyrazole ring: Subsequent fragmentation of the pyrazole ring could lead to the loss of N₂ or HCN, producing smaller characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation Data

Fragment Ion Proposed Structure
[M - C₄H₉]⁺ Ion resulting from the loss of the tert-butyl group.
[M - C₂H₅]⁺ Ion from the loss of the ethyl radical from the ester.
[M - OC₂H₅]⁺ Ion from the loss of the ethoxy radical.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₆N₂O₂. The calculated exact mass of the molecular ion [M+H]⁺ would be compared to the experimentally measured value. A close correlation between these values, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass. A study on a related N-acyl pyrazole derivative confirmed the identity of the product using high-resolution mass spectrometry, underscoring the utility of this technique. mdpi.com

Theoretical HRMS Data

Ion Type Molecular Formula Calculated Exact Mass
[M]⁺• C₁₀H₁₆N₂O₂ 196.1212
[M+H]⁺ C₁₀H₁₇N₂O₂ 197.1285

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing compounds in complex mixtures and for molecules that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS).

For the analysis of this compound, a reversed-phase LC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the LC system. Separation would be achieved on a C18 column with a mobile phase gradient, for instance, of water and acetonitrile, both likely containing a small amount of an acid like formic acid to promote protonation and improve peak shape.

As the compound elutes from the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized, most commonly forming the protonated molecule [M+H]⁺. The mass spectrometer then detects this ion, confirming the molecular weight of the compound. LC-MS analysis can provide information on the purity of the sample and can be used for quantitative analysis. In the context of complex reaction mixtures, LC-MS is invaluable for identifying the target compound and any byproducts or isomers. amazonaws.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the analysis of closely related structures provides a reliable model for its expected solid-state conformation. For instance, the crystal structure of a related isomer, Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, has been determined. nih.gov In this related molecule, the pyrazole ring is essentially planar. nih.gov It is expected that the pyrazole ring in this compound would also be planar.

The tert-butyl and ethyl carboxylate groups would be attached to this central pyrazole core. The conformation of the ethyl carboxylate group relative to the pyrazole ring would be influenced by steric factors and crystal packing forces. In the solid state, it is anticipated that intermolecular hydrogen bonds could form, potentially involving the pyrazole N-H proton and the carbonyl oxygen of the ester group of an adjacent molecule, leading to the formation of dimers or extended chain structures.

Expected Crystallographic Parameters (based on analogous structures)

Parameter Expected Value/Feature
Crystal System Likely Monoclinic or Triclinic
Space Group Centrosymmetric (e.g., P2₁/c or P-1)
Key Feature Planar pyrazole ring

A detailed article focusing on the theoretical and computational chemistry of "this compound" cannot be generated at this time.

A thorough review of available scientific literature did not yield specific published studies that have conducted the requested quantum mechanical calculations—including Density Functional Theory (DFT), geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bonding Orbital (NBO) analysis, and spectroscopic property predictions—for this exact molecule.

The provided search results contain such studies for structurally similar but distinct pyrazole derivatives. However, generating content for "this compound" based on these analogues would involve extrapolation and would not meet the required standards of scientific accuracy for the specified compound. To adhere to the strict instructions of focusing solely on "this compound" and maintaining factual accuracy, the article cannot be written without the necessary primary data.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules, providing valuable information on their conformational flexibility, solvent interactions, and vibrational motions. While specific MD studies on Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate are not extensively documented in the literature, the application of this technique to other pyrazole (B372694) derivatives highlights its potential for understanding the dynamic nature of this compound. eurasianjournals.comnih.goveurasianjournals.comresearchgate.net

Furthermore, MD simulations can be employed to explore the dynamics of proton transfer events, a key aspect of pyrazole chemistry. By simulating the trajectory of the acidic proton on the pyrazole ring, researchers can gain insights into the mechanisms and timescales of tautomerization, which are discussed in more detail in the following sections.

Tautomerism and Prototropic Equilibria Investigations

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. nih.govencyclopedia.pub For this compound, this results in an equilibrium between two tautomeric forms: this compound and Ethyl 5-(tert-butyl)-1H-pyrazole-4-carboxylate.

A study on the closely related compound, 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, provides valuable experimental insights into this equilibrium. sci-hub.senih.govresearchgate.net In solution, both the 3-substituted and 5-substituted tautomers are present, with their relative populations being temperature-dependent. sci-hub.senih.govresearchgate.net At 293 K, the 3-substituted tautomer is the major form, accounting for approximately 90% of the mixture, while the 5-substituted tautomer constitutes the remaining 10%. sci-hub.senih.govresearchgate.net This preference for the 3-substituted tautomer is also supported by crystallographic data, which show that in the solid state, the molecule exists exclusively as the 3-(N-tert-butyl)carboxamido isomer. sci-hub.senih.govresearchgate.net

Table 1: Tautomeric Equilibrium of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in Solution

Temperature (K)% 3-substituted Tautomer% 5-substituted Tautomer
2939010

Data sourced from studies on a closely related N-tert-butylcarboxamide analog. sci-hub.senih.govresearchgate.net

The interconversion between tautomers involves surmounting an energy barrier for proton transfer. Theoretical studies on substituted pyrazoles, using methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been instrumental in quantifying these energy barriers. daneshyari.comias.ac.in For the intramolecular proton transfer in pyrazole monomers, the activation energies are calculated to be in the range of 45.7 to 55.5 kcal/mol. daneshyari.comias.ac.in These high energy barriers suggest that the uncatalyzed intramolecular proton transfer is a slow process.

Computational studies have also revealed that the presence of water or other solvent molecules can significantly lower the activation energy for proton transfer through a solvent-assisted mechanism. ias.ac.innih.gov For instance, the inclusion of a single water molecule to assist in the proton transfer can substantially decrease the energy barrier. nih.gov This highlights the crucial role of the environment in facilitating tautomerization.

The position of the tautomeric equilibrium is sensitive to the surrounding solvent environment. mdpi.comnih.govrsc.orgresearchgate.netnih.gov The polarity and hydrogen-bonding capabilities of the solvent can differentially stabilize the two tautomers, thereby shifting the equilibrium. nih.gov In general, polar solvents can influence the tautomeric ratio by stabilizing the more polar tautomer. nih.gov

NMR spectroscopy is a powerful experimental technique for investigating solvent effects on tautomeric equilibria in pyrazoles. nih.govbohrium.comfu-berlin.de By measuring the chemical shifts and coupling constants of the pyrazole ring protons and carbons in different solvents, the relative populations of the tautomers can be determined. For instance, studies on 3(5)-phenylpyrazoles have shown that in solvents like THF, the pyrazole molecules are hydrogen-bonded to the solvent, while in less interactive solvents like toluene, they tend to self-associate. fu-berlin.de While specific data for this compound is not available, it is expected that its tautomeric equilibrium would also exhibit a dependence on the solvent medium.

Substituent Effects on Reactivity and Stability

The tert-butyl group at the 3-position and the ethyl carboxylate group at the 4-position exert significant steric and electronic effects, respectively, which modulate the reactivity and stability of the pyrazole ring.

The bulky tert-butyl group is known to create considerable steric hindrance around its point of attachment. nih.govnih.gov In the context of this compound, this steric bulk can influence the molecule's conformation and its ability to participate in intermolecular interactions. For instance, the tert-butyl group may hinder the approach of reactants to the adjacent N1 and C5 positions of the pyrazole ring.

Theoretical studies on substituted pyrazoles have indicated that bulky substituents can influence tautomeric preferences. mdpi.com While some studies suggest that bulkier groups might favor the C3 position, others have found that groups like tert-butyl prefer the C5 position in certain series of compounds. mdpi.com This highlights the complex interplay of steric and electronic factors in determining the most stable tautomer.

The ethyl carboxylate group at the 4-position is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This electronic influence affects the electron density distribution within the pyrazole ring, which in turn impacts its reactivity and the acidity of the N-H proton. mdpi.comrsc.orgnih.gov

Theoretical studies on 4-substituted pyrazoles have shown that electron-withdrawing groups can influence the energy barriers for proton transfer. daneshyari.com Generally, pyrazoles with electron-releasing groups have lower activation energies for tautomerization compared to those with electron-withdrawing groups. daneshyari.com The presence of the ester group is also expected to increase the acidity of the pyrazole N-H proton, making it more susceptible to deprotonation by a base.

Applications of Ethyl 3 Tert Butyl 1h Pyrazole 4 Carboxylate As a Synthetic Building Block

Precursor for the Synthesis of Novel Pyrazole (B372694) Derivatives

The chemical scaffold of ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate allows for various chemical modifications to produce a wide array of novel pyrazole derivatives. The presence of the ester group and the reactive sites on the pyrazole ring enable functionalization through reactions such as hydrolysis, amidation, and N-alkylation. These transformations are crucial for developing new compounds with tailored electronic and steric properties, which can be instrumental in the discovery of new pharmaceuticals and agrochemicals.

For instance, the ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of pyrazole-4-carboxamides. This class of compounds is of significant interest in drug discovery. Furthermore, the pyrazole nitrogen can be alkylated to introduce additional diversity into the molecular structure. While direct examples starting from this compound are not extensively documented in publicly available literature, the general reactivity of pyrazole carboxylates is well-established, suggesting that this compound can readily participate in such synthetic transformations.

Scaffold for Fused Heterocyclic Ring Systems

The pyrazole ring of this compound is an excellent platform for the construction of fused heterocyclic systems. By introducing appropriate functional groups, intramolecular or intermolecular cyclization reactions can be initiated to form bicyclic and polycyclic structures with diverse biological activities.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including their use as anxiolytic and hypnotic agents. The synthesis of these scaffolds often involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its equivalent.

While direct synthesis from this compound is not explicitly detailed in the available literature, a plausible synthetic route would first involve the conversion of the starting material into 3-amino-5-(tert-butyl)-1H-pyrazole-4-carboxamide. This transformation could be achieved through a multi-step sequence involving nitration at the 3-position, followed by reduction to the amine, and subsequent amidation of the ester. The resulting 3-aminopyrazole derivative could then undergo cyclocondensation with various 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, to yield the corresponding pyrazolo[1,5-a]pyrimidine. This general approach is a well-established method for the synthesis of this heterocyclic system. nih.gov

A general reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles is presented below:

Reactant 1 Reactant 2 Conditions Product
3-Aminopyrazole 1,3-Diketone Acetic acid, reflux Pyrazolo[1,5-a]pyrimidine
3-Aminopyrazole β-Ketoester Polyphosphoric acid, heat Pyrazolo[1,5-a]pyrimidinone
3-Aminopyrazole Enaminone Microwave, solvent-free Pyrazolo[1,5-a]pyrimidine

Pyrazolo[5,1-c] sciencepublishinggroup.comnih.govnih.govtriazines are another important class of fused heterocycles with applications in medicinal chemistry and as dyestuffs. The synthesis of these compounds typically proceeds through the diazotization of a 5-aminopyrazole derivative, followed by coupling with an active methylene (B1212753) compound and subsequent cyclization. sciencepublishinggroup.comosi.lv

To utilize this compound for the synthesis of a pyrazolo[5,1-c]triazine, it would first need to be converted to a 5-amino-3-(tert-butyl)-1H-pyrazole derivative. This could potentially be achieved through a sequence of reactions involving functional group manipulations at the 4- and 5-positions of the pyrazole ring. Once the aminopyrazole is obtained, it can be diazotized using nitrous acid and then coupled with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. The resulting intermediate would then undergo acid-catalyzed cyclization to afford the desired pyrazolo[5,1-c] sciencepublishinggroup.comnih.govnih.govtriazine scaffold. sciencepublishinggroup.comosi.lv

Furo[2,3-c]pyrazoles and their sulfur-containing analogs, thieno[2,3-c]pyrazoles, are less common fused heterocyclic systems but hold potential for biological applications. The synthesis of these scaffolds generally involves the construction of the furan (B31954) or thiophene (B33073) ring onto a pre-existing pyrazole core.

For the synthesis of furo[2,3-c]pyrazoles, a common strategy involves the cyclization of a 4-alkynyl-3-hydroxypyrazole. nih.gov Therefore, a synthetic route starting from this compound would require the introduction of a hydroxyl group at the 3-position and an alkynyl group at the 4-position. Alternatively, functionalization of the pyrazole ring to introduce appropriate ortho-substituted groups that can undergo intramolecular cyclization to form the furan ring is a viable strategy.

The synthesis of thieno[2,3-c]pyrazoles often starts from a pyrazole derivative bearing a cyano group and a leaving group (e.g., chlorine) in adjacent positions. Reaction with a sulfur nucleophile, such as methyl thioglycolate, followed by cyclization, leads to the formation of the thiophene ring. researchgate.net A plausible pathway from this compound would involve conversion of the ester to a nitrile and introduction of a suitable leaving group on the pyrazole ring to facilitate the cyclization.

Pyrrolo[3,4-c]pyrazoles are bicyclic heterocycles that have been investigated for their potential pharmacological activities. Synthetic approaches to this ring system include the reaction of 4-substituted pyrrolidin-3-ones with hydrazines or the cycloaddition of diazocompounds to maleimides. tandfonline.com Another method involves the oxidative coupling of aldehyde hydrazones to maleimides catalyzed by copper(I) chloride. acs.org

A potential route to pyrrolo[3,4-c]pyrazoles starting from this compound could involve its conversion to a 4-formyl-5-chloropyrazole derivative. This intermediate could then undergo further reactions to construct the fused pyrrole (B145914) ring. For example, condensation with an amine followed by intramolecular cyclization could lead to the desired pyrrolo[3,4-c]pyrazole scaffold. nih.gov

Intermediates in the Development of Agrochemicals

The pyrazole-4-carboxamide moiety is a well-established and highly effective pharmacophore in the agrochemical industry, particularly in the development of fungicides. nih.govacs.org Many commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, which play a crucial role in modern crop protection, are based on this chemical scaffold. These fungicides are effective against a broad spectrum of fungal pathogens in various crops.

This compound is a key precursor for the synthesis of these pyrazole-4-carboxamide fungicides. The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation and subsequent amidation with a specific aniline (B41778) derivative. The nature of the substituents on both the pyrazole ring and the aniline moiety is critical for the biological activity and spectrum of the resulting fungicide. The tert-butyl group at the 3-position of the pyrazole ring in the title compound is a common feature in several patented and commercial SDHI fungicides, suggesting the direct relevance of this building block in the synthesis of active agrochemical ingredients.

Below is a table of representative pyrazole-4-carboxamide fungicides, highlighting the importance of this structural class in agrochemicals.

Fungicide Name Target Enzyme Common Use
Bixafen Succinate Dehydrogenase Cereals, Corn
Penthiopyrad Succinate Dehydrogenase Fruits, Vegetables
Isopyrazam Succinate Dehydrogenase Cereals, Oilseed Rape
Fluxapyroxad Succinate Dehydrogenase Cereals, Soybeans, Corn

Utilization in Materials Chemistry Research

While specific research detailing the application of this compound in materials chemistry is not extensively documented in publicly available literature, the broader class of pyrazole derivatives is recognized for its significant potential and versatility in this field. mdpi.comrsc.org The inherent structural features of the pyrazole ring, combined with the functional handles provided by the ester and tert-butyl groups, suggest a range of prospective applications in the development of advanced materials.

The pyrazole core is a valuable building block in materials science due to its aromaticity, thermal stability, and ability to act as a ligand for metal ions. mdpi.comresearchgate.net These characteristics make pyrazole-containing compounds candidates for incorporation into polymers, metal-organic frameworks (MOFs), and functional dyes. mdpi.comresearchgate.netmdpi.com

Potential as a Monomer in Polymer Synthesis:

This compound possesses reactive sites that could be chemically modified for polymerization. For instance, the ester group could be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. The resulting polymers could exhibit tailored thermal properties and solubility, influenced by the bulky tert-butyl group. While direct polymerization of this specific compound is not reported, the synthesis of microporous organic polymers from other pyrazole derivatives for applications like CO2 capture has been demonstrated, highlighting the utility of the pyrazole scaffold in creating porous polymer networks. researchgate.net

Role as a Ligand in Metal-Organic Frameworks (MOFs):

The nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions, making pyrazole derivatives valuable ligands in the construction of MOFs. researchgate.netdigitellinc.com MOFs are crystalline materials with high porosity, finding applications in gas storage, separation, and catalysis. The structure of this compound, particularly after hydrolysis of the ester to a carboxylate, would present both nitrogen and oxygen donor atoms, enabling the formation of stable, multidimensional frameworks with various metal centers. The tert-butyl group could influence the pore size and hydrophobicity of the resulting MOF. Research has shown that pyrazolate-based MOFs can exhibit exceptional stability. acs.org

Below is a table illustrating the types of pyrazole-based ligands used in the synthesis of MOFs and the resulting properties.

Pyrazole-Based LigandMetal Ion(s)Resulting MOF PropertiesApplication Area
4,4′-methylene-bis(3,5-dimethylpyrazole)Co(II), Fe(II)Forms 2D layers linked by pyrazole pillars, creating 1D channels. rsc.orgGas Separation rsc.org
Tris(4-(1H-pyrazol-4-yl)phenyl)arsaneZn(II), Ni(II)Exhibits "pinwheel"-shaped pores with As(III) sites. digitellinc.comGas Sensing (SO2) digitellinc.com
Bis-pyrazole ligand with sulfonic moietyCo(II), Ni(II)Shows mutually inclusive electrical and magnetic properties. acs.orgElectronics, Magnetism acs.org

Application in Functional Dyes and Pigments:

Pyrazole derivatives are integral to the synthesis of various azo dyes and pigments. primachemicals.comnih.govemerald.com The pyrazole ring often acts as a key component of the chromophore, the part of the molecule responsible for its color. The specific substituents on the pyrazole ring can be used to tune the color and performance properties of the dye, such as lightfastness and solubility. This compound could potentially be converted into a diazonium salt and coupled with other aromatic compounds to produce novel dyes. The electronic properties of the tert-butyl and ethyl carboxylate groups would influence the absorption spectrum of the resulting dye molecule. For example, various pyrazolo[1,2-a]pyrazole derivatives have been synthesized and utilized as bifunctional reactive dyes. emerald.com

The following table provides examples of pyrazole derivatives used in the development of functional dyes.

Pyrazole Derivative CoreDye TypeResulting Dye CharacteristicsApplication
Pyrazolo[1,2-a]pyrazole 3-carboxylic acidBifunctional Reactive Azo DyesGood color strength and lightfastness. emerald.comTextile Dyeing emerald.com
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateAzo DyesUsed as a diazotization component to create various colors. nih.govPaints and Varnishes nih.gov
Polyfunctional Pyrazole DerivativesAzo DyesSynthesized for dyeing polyester (B1180765) and cellulose (B213188) acetate. emerald.comSynthetic Fiber Dyeing emerald.com

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

While direct academic discoveries focusing exclusively on Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate are not extensively documented in publicly available literature, its significance can be understood through its role as a potential synthetic intermediate. The broader class of pyrazole-4-carboxylic acids and their esters have been pivotal in the development of various bioactive molecules. mdpi.com

Key contributions of structurally similar pyrazole (B372694) derivatives include:

Development of Hypoglycemic Agents: Substituted pyrazole-4-carboxylic acids have been synthesized and evaluated for their potential as antidiabetic drugs. mdpi.com

Anti-inflammatory Drug Discovery: The pyrazole scaffold is a well-known pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs). The functionalization of the pyrazole ring, including the introduction of ester groups, is a common strategy in the design of novel anti-inflammatory agents.

Antihyperglycemic Activity: Certain pyrazole derivatives have demonstrated in vivo antihyperglycemic activity, highlighting the therapeutic potential of this chemical class. pharmajournal.net

The presence of the tert-butyl group in this compound is significant. In medicinal chemistry, this bulky alkyl group is often incorporated to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile.

Table 1: Representative Biological Activities of Substituted Pyrazole Carboxylates

Compound Class Biological Activity Key Structural Features
Substituted pyrazole-4-carboxylic acids Hypoglycemic Carboxylic acid at C4
5-(1H-pyrazol-3-yl)methyl-1H-tetrazoles Antihyperglycemic Pyrazole linked to a tetrazole
Various pyrazole derivatives Anti-inflammatory Core pyrazole scaffold

Note: This table presents representative data for the broader class of pyrazole derivatives due to the limited specific information for this compound.

Unaddressed Challenges and Emerging Research Avenues

The chemistry of this compound presents several challenges and opportunities for future research.

Synthetic Challenges: The regioselective synthesis of polysubstituted pyrazoles can be complex. mdpi.com Controlling the substitution pattern, particularly with sterically demanding groups like tert-butyl, requires carefully optimized synthetic protocols. Challenges often lie in the selection of appropriate starting materials and reaction conditions to achieve the desired isomer with high yield and purity.

Emerging Research Avenues:

Exploration as a Synthetic Building Block: A primary avenue for future research is the utilization of this compound as an intermediate in the synthesis of more complex molecules. The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.

Investigation of Biological Activity: A thorough investigation into the biological profile of this specific compound is warranted. Screening for various activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties, could reveal novel therapeutic potential.

Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands for metal ions. The synthesis and characterization of metal complexes incorporating this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Table 2: Potential Research Directions

Research Area Specific Focus Potential Outcome
Synthetic Chemistry Development of efficient, regioselective syntheses. Improved access to this and related compounds.
Medicinal Chemistry Screening for a wide range of biological activities. Discovery of new lead compounds for drug development.
Materials Science Synthesis of metal-organic frameworks (MOFs) or coordination polymers. Novel materials with applications in catalysis or gas storage.

Note: This table outlines potential research avenues based on the general properties of pyrazole carboxylates.

Potential for Further Exploration of Pyrazole Carboxylate Chemistry

The field of pyrazole carboxylate chemistry remains a fertile ground for discovery. The versatility of the pyrazole ring, combined with the diverse reactivity of the carboxylate group, allows for the creation of vast libraries of compounds with a wide range of properties. mdpi.com

Future explorations could focus on:

Novel Synthetic Methodologies: The development of new, more efficient, and environmentally friendly methods for the synthesis of functionalized pyrazole carboxylates is an ongoing need. This includes the use of novel catalysts and multicomponent reactions.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the pyrazole ring and the ester group of compounds like this compound can provide valuable insights into the structural requirements for specific biological activities.

Applications in Agrochemicals: Pyrazole derivatives have found applications as herbicides, insecticides, and fungicides. Further research could explore the potential of new pyrazole carboxylates in this sector.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

  • The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using precursors like ethyl 5-azido-1H-pyrazole-4-carboxylate and tert-butyl-substituted alkynes. Key reagents include copper sulfate (catalyst), sodium ascorbate (reducing agent), and a THF/water solvent system (1:1) at 50°C for 72 hours .
  • Purification involves flash chromatography (silica gel, dichloromethane/methanol gradient) and dry loading with Celite. Yield optimization requires adjusting equivalents of reagents (e.g., 1.3 equiv alkyne) and monitoring reaction progress via TLC .

Q. How is structural characterization performed for pyrazole-carboxylate derivatives?

Methodological Answer:

  • 1H/13C NMR : Peaks for the tert-butyl group appear as a singlet (~1.3 ppm for CH3) and a downfield-shifted pyrazole proton (8.5–8.2 ppm). Carboxylate carbonyl resonates at ~160 ppm in 13C NMR .
  • Mass Spectrometry : High-resolution FAB-MS confirms molecular ions (e.g., [M+H]+ at m/z 264.1455). Fragmentation patterns (e.g., loss of COOEt) validate substituent positions .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (~1710 cm⁻¹) and pyrazole ring (~1547 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence regioselectivity in pyrazole functionalization?

Methodological Answer:

  • Acetylation studies on analogous pyrazoles show solvent-dependent outcomes: polar solvents (e.g., DMF) favor N1-acetylation, while nonpolar solvents (e.g., chloroform) promote N2-acetylation. DMAP catalysis enhances reaction rates and selectivity .
  • For tert-butyl derivatives, steric hindrance may shift regioselectivity. Computational modeling (DFT) is recommended to predict reactive sites .

Q. How can contradictory NMR and X-ray crystallography data be resolved for pyrazole derivatives?

Methodological Answer:

  • NOESY and HMBC : Use NOESY to confirm spatial proximity of protons (e.g., tert-butyl to pyrazole ring) and HMBC to correlate carbons with distant protons, resolving tautomerism ambiguities .
  • SHELX Refinement : For crystallographic data, refine structures using SHELXL to account for disorder in bulky substituents (e.g., tert-butyl). Mercury software (Materials Module) can compare packing patterns and validate hydrogen bonding networks .

Q. What computational tools are effective for predicting biological activity of pyrazole-carboxylate analogs?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, TPSA, and hydrogen-bonding capacity (from PubChem) to correlate structure with activity (e.g., antimicrobial or enzyme inhibition) .
  • Docking Studies : Dock the compound into target proteins (e.g., Keap1) using AutoDock Vina, focusing on interactions between the carboxylate group and binding pockets .

Q. How can reaction yields be improved for sterically hindered pyrazole derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 72 hours) and improve yields by 15–20% using controlled microwave heating .
  • Flow Chemistry : Implement continuous flow systems to mitigate steric effects and enhance mixing for tert-butyl-containing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.